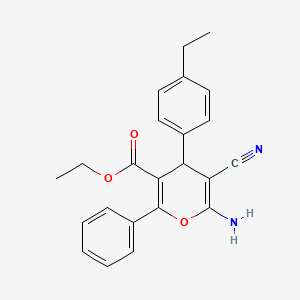![molecular formula C20H17N3O4 B11564172 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B11564172.png)
N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(quinolin-8-yloxy)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a benzodioxole ring and a quinoline moiety, which are linked through a hydrazide bridge. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide typically involves a multi-step process. One common method involves the reaction of quinoline-3-carboxylic acid with thionyl chloride to form quinoline-3-carbonyl chloride. This intermediate is then reacted with 4-aminoacetophenone to yield N-(4-acetylphenyl)quinoline-3-carboxamide. The final step involves a Claisen-Schmidt condensation reaction between the carboxamide and piperonal in the presence of a base such as potassium hydroxide in ethanol, under ultrasonic irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The benzodioxole and quinoline moieties play a crucial role in this interaction, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide
- 3-(2H-1,3-Benzodioxol-5-yl)-N’-[(1E)-(2,4-dihydroxyphenyl)methylidene]propanehydrazide
- 2-{[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
Uniqueness
N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide is unique due to the combination of benzodioxole and quinoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H17N3O4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-quinolin-8-yloxypropanamide |
InChI |
InChI=1S/C20H17N3O4/c1-13(27-17-6-2-4-15-5-3-9-21-19(15)17)20(24)23-22-11-14-7-8-16-18(10-14)26-12-25-16/h2-11,13H,12H2,1H3,(H,23,24)/b22-11+ |
InChI Key |
TWIOQZWYENBSIJ-SSDVNMTOSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC2=C(C=C1)OCO2)OC3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC2=C(C=C1)OCO2)OC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11564089.png)
![N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11564094.png)
![4-[(E)-[(2-{N-[4-(Propan-2-YL)phenyl]benzenesulfonamido}acetamido)imino]methyl]phenyl benzoate](/img/structure/B11564095.png)
![4-chloro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide](/img/structure/B11564101.png)
![2-{[3-cyano-4-(3-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11564104.png)
![N-[4-(dimethylamino)phenyl]-2,5-dimethoxy-4-(phenylcarbonyl)benzamide](/img/structure/B11564106.png)
![2,6-di-tert-butyl-4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]phenol](/img/structure/B11564108.png)

![(2E)-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B11564111.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11564115.png)
![2-iodo-4-methyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11564128.png)
![2-(Phenylamino)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11564134.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11564135.png)
![3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11564136.png)
